Glycylnorvaline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylnorvaline can be synthesized through peptide coupling reactions. One common method involves the use of glycine and norvaline as starting materials. The synthesis typically employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to form the dipeptide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling steps to yield the desired dipeptide.
Chemical Reactions Analysis
Types of Reactions: Glycylnorvaline can undergo various chemical reactions, including:
Oxidation: The amino group of this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted this compound derivatives with varied functional groups.
Scientific Research Applications
Glycylnorvaline has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialized peptides and as a precursor for the production of bioactive compounds.
Mechanism of Action
The mechanism of action of glycylnorvaline involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, making this compound a valuable tool in studying enzyme function and regulation.
Comparison with Similar Compounds
Norvaline: An isomer of valine, used in peptide synthesis and studied for its biological activities.
Valine: A branched-chain amino acid, essential for protein synthesis and metabolic functions.
Norleucine: A non-proteinogenic amino acid, similar to norvaline but with an additional methylene group.
Uniqueness of Glycylnorvaline: this compound is unique due to its dipeptide structure, combining glycine and norvaline. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit specific enzymes and modulate biochemical pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIQKLAZYWZTRA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317022 | |
Record name | Glycylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19257-03-5 | |
Record name | Glycylnorvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19257-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycylnorvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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